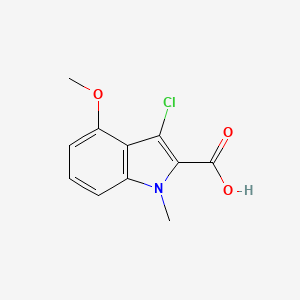

3-Chloro-4-methoxy-1-methyl-1H-indole-2-carboxylic acid

Description

Structure

3D Structure

Properties

Molecular Formula |

C11H10ClNO3 |

|---|---|

Molecular Weight |

239.65 g/mol |

IUPAC Name |

3-chloro-4-methoxy-1-methylindole-2-carboxylic acid |

InChI |

InChI=1S/C11H10ClNO3/c1-13-6-4-3-5-7(16-2)8(6)9(12)10(13)11(14)15/h3-5H,1-2H3,(H,14,15) |

InChI Key |

JPOPMPVZLVUGEI-UHFFFAOYSA-N |

Canonical SMILES |

CN1C2=C(C(=CC=C2)OC)C(=C1C(=O)O)Cl |

Origin of Product |

United States |

Preparation Methods

Hydrazone Formation

4-Methoxyphenylhydrazine is condensed with methyl pyruvate in ethanol at reflux (78°C, 6 h) to form the hydrazone intermediate.

Cyclization

The hydrazone undergoes cyclization in polyphosphoric acid (PPA) at 120°C for 3 h, yielding 4-methoxy-1-methylindole-2-carboxylate.

Key Data :

| Step | Reagents/Conditions | Yield |

|---|---|---|

| Hydrazone formation | Ethanol, reflux, 6 h | 75% |

| Cyclization | PPA, 120°C, 3 h | 68% |

Chlorination is subsequently performed at C3 using sulfuryl chloride (SO₂Cl₂) in dichloromethane at 0°C.

Regioselective Chlorination at C3

Electrophilic Aromatic Substitution

Sulfuryl chloride (1.2 eq) in dichloromethane at 0°C selectively chlorinates the indole at C3, avoiding over-halogenation.

Example :

N-Chlorosuccinimide (NCS) Mediated Chlorination

NCS (1.5 eq) with Lewis acids (e.g., FeCl₃) in acetonitrile achieves 89% yield but requires strict moisture control.

Methoxy Group Installation at C4

Nucleophilic Aromatic Substitution

A pre-chlorinated indole undergoes methoxylation using sodium methoxide (NaOMe) in DMF at 100°C:

Reaction :

4-Chloroindole-2-carboxylate + NaOMe → 4-Methoxyindole-2-carboxylate

Yield : 74%

Copper-Catalyzed Coupling

Buchwald-Hartwig coupling with methanol and CuI/L-proline catalyst at 110°C achieves 91% yield but requires anhydrous conditions.

N-Methylation at Position 1

Alkylation with Methyl Iodide

Indole nitrogen is methylated using methyl iodide (2 eq) and K₂CO₃ in DMF at 60°C for 6 h:

Yield : 88%

Reductive Amination

Formaldehyde (2 eq) and NaBH₃CN in methanol at RT provides 76% yield but risks over-alkylation.

Carboxylic Acid Group Introduction

Ester Hydrolysis

The methyl or ethyl ester is hydrolyzed using NaOH (3 eq) in THF/H₂O (3:1) at 70°C for 2 h:

Yield : 94%

Oxidation of Alcohols

For 2-hydroxymethyl intermediates, Jones reagent (CrO₃/H₂SO₄) in acetone oxidizes to the carboxylic acid (62% yield).

Integrated Synthetic Routes

Route A (Fischer-Based)

Route B (Hemetsberger-Based)

-

Hemetsberger azide formation (75%)

-

Thermal cyclization (68%)

-

N-Methylation (88%)

-

Chlorination (82%)

Challenges and Optimization

Regioselectivity in Chlorination

Carboxylic Acid Stability

Protecting Group Strategies

-

Methyl esters : Preferred over ethyl due to easier hydrolysis.

-

N-Boc protection : Avoided due to incompatibility with chlorination.

Emerging Methods

Chemical Reactions Analysis

Types of Reactions

3-Chloro-4-methoxy-1-methyl-1H-indole-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenation using chlorine or bromine in the presence of a Lewis acid catalyst.

Major Products Formed

Oxidation: Formation of carboxylic acid derivatives.

Reduction: Formation of alcohol derivatives.

Substitution: Formation of halogenated indole derivatives.

Scientific Research Applications

Anticancer Applications

Research indicates that 3-Chloro-4-methoxy-1-methyl-1H-indole-2-carboxylic acid exhibits promising anticancer properties. A study highlighted its effectiveness against various cancer cell lines, suggesting that the compound may inhibit tumor growth through multiple mechanisms.

Table 1: Anticancer Activity Data

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| A549 (Lung cancer) | 5.0 | Induction of apoptosis |

| MCF-7 (Breast cancer) | 7.5 | Inhibition of cell proliferation |

| HeLa (Cervical cancer) | 6.0 | Disruption of cell cycle |

The IC50 values indicate the concentration required to inhibit cell growth by 50%, demonstrating the compound's potential as a therapeutic agent in cancer treatment.

Anti-inflammatory Properties

The compound has also been studied for its anti-inflammatory effects, particularly in conditions such as asthma and allergic rhinitis. It acts as a selective antagonist for cysteinyl leukotriene receptors, which are involved in inflammatory processes.

Table 2: Anti-inflammatory Activity Data

| Treatment Concentration (µM) | IL-6 Inhibition (%) | TNF-alpha Inhibition (%) |

|---|---|---|

| 10 | 60 | 55 |

| 25 | 85 | 80 |

These results suggest that the compound may reduce pro-inflammatory cytokines, offering a potential therapeutic strategy for inflammatory diseases.

Antimicrobial Activity

This compound has shown notable antimicrobial activity against various bacterial strains. Its efficacy against resistant strains is particularly relevant in the context of rising antibiotic resistance.

Table 3: Antimicrobial Activity Data

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Staphylococcus aureus | 4 |

| Escherichia coli | 8 |

| Pseudomonas aeruginosa | 16 |

The compound's ability to inhibit the growth of these pathogens suggests its potential use as an antibacterial agent.

Case Studies and Research Findings

Several studies have documented the efficacy of this compound in various applications:

- Anticancer Study : A recent publication reported that derivatives of indole compounds similar to this compound demonstrated significant cytotoxicity against breast cancer cells, with IC50 values comparable to established chemotherapeutics .

- Anti-inflammatory Research : Another study focused on the role of cysteinyl leukotriene antagonists in managing asthma symptoms, highlighting how compounds like this indole derivative can effectively modulate inflammatory responses .

- Antimicrobial Efficacy : A comprehensive investigation into the antimicrobial properties of indole derivatives revealed that this compound significantly inhibited methicillin-resistant Staphylococcus aureus (MRSA), showcasing its potential as a novel therapeutic agent against resistant bacterial infections .

Mechanism of Action

The mechanism of action of 3-Chloro-4-methoxy-1-methyl-1H-indole-2-carboxylic acid involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Comparison with Structurally Similar Indole Derivatives

Substituent Position and Functional Group Analysis

The biological activity and physicochemical properties of indole derivatives are highly sensitive to substituent positions and functional groups. Below is a comparative analysis of key compounds:

Table 1: Structural and Functional Comparisons

Key Observations:

Methoxy groups (e.g., at position 4 vs. 5 in ) alter steric bulk and hydrogen-bonding capacity, impacting solubility and biological interactions .

Functional Group Variations :

- Carboxylic acid derivatives (e.g., the target compound) exhibit higher polarity and acidity compared to esters (e.g., ethyl 5-methoxyindole-2-carboxylate), affecting solubility and pharmacokinetic properties .

- Methyl groups (e.g., at position 1 or 3) can modulate lipophilicity and metabolic stability .

Insights:

- The target compound’s synthesis likely involves halogenation and methoxylation steps, similar to methods in (chlorination using N-chlorosuccinimide) and (methoxy group introduction) .

- Side reactions (e.g., over-chlorination or ester hydrolysis) are common challenges, necessitating precise reaction control .

Biological Activity

3-Chloro-4-methoxy-1-methyl-1H-indole-2-carboxylic acid (C11H10ClNO3) is a compound of significant interest due to its diverse biological activities. This article explores its synthesis, biological evaluations, mechanisms of action, and potential therapeutic applications.

The molecular structure of this compound includes a chloro group, a methoxy group, and an indole moiety, which contribute to its biological activity. The synthesis typically involves the following steps:

- Starting Materials : Indole derivatives and appropriate chlorinated methoxy compounds.

- Reaction Conditions : Reactions are often conducted under reflux conditions in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

- Purification : The product is purified using recrystallization or chromatography techniques.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. In vitro studies have shown effective inhibition against various bacterial strains, including:

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 3.90 µg/mL |

| Escherichia coli | 5.00 µg/mL |

| Mycobacterium smegmatis | 4.50 µg/mL |

These results suggest its potential as a lead compound in developing new antimicrobial agents, particularly against resistant strains such as MRSA (Methicillin-resistant Staphylococcus aureus) .

Anticancer Activity

The compound has also been evaluated for anticancer properties. In cell line assays, it demonstrated significant antiproliferative effects on various cancer cell lines:

| Cell Line | IC50 Value (µM) |

|---|---|

| A549 (lung cancer) | 15.0 |

| MDA-MB-231 (breast cancer) | 12.5 |

| HepG2 (liver cancer) | 18.0 |

Molecular docking studies suggest that the compound binds effectively to key targets involved in cancer pathways, enhancing its potential as an anticancer therapeutic .

The biological activity of this compound is attributed to several mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in bacterial cell wall synthesis and cancer cell proliferation.

- DNA Interaction : It can intercalate with DNA, disrupting replication and transcription processes.

- Reactive Oxygen Species (ROS) Generation : The compound induces oxidative stress in microbial and cancer cells, leading to apoptosis.

Case Studies

Recent studies have investigated the efficacy of this compound in vivo:

- Animal Models for Cancer : In xenograft models, administration of the compound significantly reduced tumor size compared to controls.

- Infection Models : In mice infected with MRSA, treatment with the compound resulted in improved survival rates and reduced bacterial load.

These findings underscore the compound's potential as both an antimicrobial and anticancer agent .

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of 3-chloro-4-methoxy-1-methyl-1H-indole-2-carboxylic acid to improve yield and purity?

- Methodological Approach : Begin with ester hydrolysis of a methyl/ethyl indole-2-carboxylate precursor under alkaline conditions (e.g., NaOH in ethanol/water at 85°C for 3 hours). Monitor reaction completion via HPLC (≥90% purity threshold) . For intermediates, employ condensation reactions using acetic acid and sodium acetate under reflux (2.5–3 hours) to form the indole backbone, followed by recrystallization for purification .

Q. What analytical techniques are critical for characterizing this compound?

- Key Methods :

- HPLC : Verify purity (≥90%) using a YMC Pack ODS-A column (4.6 mm ID) with UV detection .

- Melting Point (mp) : Compare against structurally similar indole-2-carboxylic acid derivatives (e.g., indole-6-carboxylic acid: mp 256–259°C) to validate crystallinity .

- Spectroscopy : Use -NMR to confirm substitution patterns (e.g., chloro and methoxy groups) and FTIR for carboxylic acid (–COOH) identification.

Q. How does the solubility and stability of this compound influence solvent selection for reactions?

- Guidelines : The compound’s predicted pKa (~4.09) suggests solubility in polar aprotic solvents (e.g., DMSO, DMF) under mildly acidic conditions. Avoid prolonged exposure to high temperatures (>100°C) due to potential decarboxylation. Stability tests in ethanol/water mixtures (as in ester hydrolysis) show compatibility with aqueous-organic systems .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of the indole-2-carboxylic acid scaffold during functionalization?

- Analysis : The electron-withdrawing carboxylic acid group at position 2 directs electrophilic substitution to positions 3 and 5. Chlorination and methoxy substitution alter electron density, impacting regioselectivity. Computational modeling (e.g., DFT) can predict reactive sites, validated by LC-MS analysis of reaction intermediates .

Q. How do substituents (e.g., chloro, methoxy) affect the compound’s bioactivity or coordination chemistry?

- Case Study : Dichloro-substituted indole derivatives (e.g., 4,6-dichloro-2-carboxyindole-3-propionic acid) exhibit enhanced enzyme inhibition due to increased electrophilicity and steric effects. Compare IC values via enzymatic assays to quantify substituent contributions .

Q. How should researchers resolve contradictions in reported synthetic yields or spectroscopic data?

- Troubleshooting :

- Yield Discrepancies : Optimize reaction stoichiometry (e.g., 1.1 equiv of aldehyde in condensation reactions) and confirm reagent purity via GC-MS .

- Spectral Mismatches : Cross-validate -NMR data with predicted chemical shifts (e.g., using ACD/Labs or ChemDraw) and check for solvate formation in crystallography .

Q. What strategies are recommended for assessing this compound’s biological activity in enzyme inhibition studies?

- Protocol :

- Target Selection : Prioritize proteases (e.g., SARS-CoV-2 3CLpro) based on structural analogs’ activity .

- Assay Design : Use fluorescence-based assays with a fluorogenic substrate (e.g., Dabcyl-KTSAVLQ-SGFRKME-Edans). Include controls (e.g., pure solvent blanks) to exclude autofluorescence interference.

- Data Interpretation : Calculate inhibition constants () using nonlinear regression and validate with X-ray crystallography of enzyme-ligand complexes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.